molecular formula C18H17N3O5 B1668648 Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate CAS No. 359714-55-9

Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate

Cat. No. B1668648
M. Wt: 355.3 g/mol
InChI Key: QTENHWTVRQKWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl carbamates are a class of organic compounds that contain a benzyl group attached to a carbamate functional group . They are used in a variety of applications, including as intermediates in organic synthesis .


Molecular Structure Analysis

The molecular structure of benzyl carbamates involves a benzyl group (a benzene ring attached to a CH2 group) and a carbamate group (an organic compound derived from carbamic acid, with the general formula R1O(C=O)NR2R3) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates can vary widely depending on their specific structure. For example, they can range from solid to liquid at room temperature, and their solubility can vary in different solvents .

Scientific Research Applications

Antidiabetic Activity

Research has shown that derivatives of 1,3,4-oxadiazole, such as those synthesized from benzaldehyde and acetoacetanilides, have potential applications in antidiabetic treatments. These compounds have been evaluated for their in vitro antidiabetic activity, showing promise as α-amylase inhibitors (Lalpara et al., 2021).

Antibacterial Activity

A series of novel oxadiazole derivatives have demonstrated significant antibacterial properties. Among these, certain compounds have shown effective inhibition against various bacterial strains, such as Bacillus subtilis and Escherichia coli, indicating their potential as antibacterial agents (Rai et al., 2009).

Nematocidal Activity

In the realm of agriculture, oxadiazole derivatives containing a thiadiazole amide group have been synthesized and shown to possess good nematocidal activity. These compounds have demonstrated effectiveness against Bursaphelenchus xylophilus, a harmful nematode, suggesting their use in protecting crops from nematode damage (Liu et al., 2022).

Anticancer Activity

Research in the field of oncology has led to the development of oxadiazole derivatives as potential chemotherapeutic agents. These compounds have been tested for antiproliferative activity against various human tumor cell lines, including lung and breast cancer, showing promise in cancer treatment (Kaya et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, oxadiazole derivatives have been used in the development of organic light-emitting diodes (OLEDs). These compounds serve as host materials for triplet emitters, improving the efficiency and performance of OLEDs (Guan et al., 2006).

Safety And Hazards

The safety and hazards associated with benzyl carbamates can also vary widely depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on handling, storage, and disposal .

Future Directions

Benzyl carbamates and related compounds continue to be a topic of research in various fields, including medicinal chemistry and materials science . Future directions may include the development of new synthetic methods, the exploration of new applications, and the study of their biological activity .

properties

IUPAC Name

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENHWTVRQKWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magl-IN-5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.